Isopetasol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

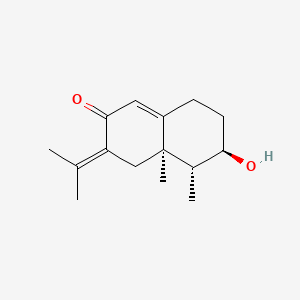

Isopetasol is a sesquiterpenoid.

This compound is a natural product found in Senecio glaucus, Penicillium, and other organisms with data available.

Aplicaciones Científicas De Investigación

Chemical Composition and Synthesis

Isopetasol is classified as an eremophilane-type sesquiterpene. Its molecular structure was elucidated through advanced chemical and spectroscopic methods, revealing its unique characteristics compared to related compounds like petasol and isopetasin. Notably, Bohlmann and Otto (1982) described a novel synthetic route for this compound starting from 2,3-dimethylphenol, which highlights its chemical versatility and potential for further modifications in laboratory settings.

Biosynthesis in Plants

Research indicates that this compound is biosynthesized in Petasites hybridus through the incorporation of mevalonic acid into sesquiterpenoid esters. A study by Brooks and Keates (1972) demonstrated this incorporation using degradation methods to trace the precursor's pathway into the compound. Further investigations into the structural analysis of sesquiterpenes from this plant have utilized X-ray crystallography and spectroscopic techniques, confirming the presence of this compound among other derivatives.

Medicinal Properties

This compound exhibits several promising medicinal properties:

- Anti-inflammatory Effects : Extracts containing this compound have been shown to inhibit leukotriene biosynthesis in macrophages, suggesting potential applications in treating inflammatory conditions .

- Migraine Prevention : Isopetasin, closely related to this compound, has been investigated for its anti-migraine properties. Studies indicate that it may target TRPA1 channels, leading to reduced neurogenic inflammation associated with migraines .

- Hepatotoxicity Studies : Recent research has evaluated the hepatotoxic effects of extracts containing this compound. In vitro studies using human and rodent liver cell lines indicated varying degrees of cytotoxicity, emphasizing the need for careful dosage considerations in therapeutic applications .

Anti-Migraine Efficacy

A notable study explored the efficacy of isopetasin (and by extension this compound) in preventing migraine attacks. The research involved administering standardized extracts containing these compounds to migraine patients, with results indicating a significant reduction in attack frequency and severity . The mechanism was linked to TRPA1 channel modulation.

In Vitro Hepatotoxicity Assessment

In a comprehensive study assessing the hepatotoxicity of Petasites hybridus extracts (Ze 339), researchers tested various concentrations of this compound alongside other constituents like petasin. The findings revealed species-dependent cytotoxicity profiles across different cell lines, highlighting the importance of metabolic pathways in evaluating safety profiles for herbal medicines containing these compounds .

Summary Table of this compound Applications

Análisis De Reacciones Químicas

Combustion Reaction

Isopentane undergoes complete combustion in the presence of oxygen:

C5H12+8O2→5CO2+6H2O+Energy

This reaction is highly exothermic, with a flash point of -56°C, making isopentane extremely flammable .

Reactivity with Oxidizing Agents

Isopentane reacts violently with strong oxidizers (e.g., nitric acid, halogens):

C5H12+X2→C5H11X+HX(X = Cl, Br)

Reactions may produce explosive mixtures or hazardous decomposition products like carbon monoxide (CO) .

Thermal Decomposition

At elevated temperatures (>300°C), isopentane undergoes pyrolysis to form smaller hydrocarbons and hydrogen:

C5H12→C3H8+C2H4+H2

This process is critical in petroleum refining and cracking .

Atmospheric Oxidation

In the presence of hydroxyl radicals (OH), isopentane participates in atmospheric oxidation, forming hydroperoxides and carbonyl compounds:

C5H12+OH→HO−C5H11O2→C5H10O+HO2

These reactions contribute to tropospheric ozone formation .

Catalytic Reactions

Isopentane is involved in isomerization and alkylation processes in hydrocarbon processing:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Isomerization | Pt/Al₂O₃ | 2-methylpentane | Octane enhancement |

| Alkylation | H₂SO₄ or HF | Branched alkanes | High-octane gasoline |

These reactions are industrially significant for fuel production .

Propiedades

Número CAS |

469-67-0 |

|---|---|

Fórmula molecular |

C15H22O2 |

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,13,16H,5-6,8H2,1-4H3/t10-,13+,15+/m0/s1 |

Clave InChI |

TVDMUSYVWJLIDK-PSOPSSQASA-N |

SMILES |

CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |

SMILES isomérico |

C[C@H]1[C@@H](CCC2=CC(=O)C(=C(C)C)C[C@]12C)O |

SMILES canónico |

CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.